molecular formula C22H38N2O16 B009274 Desialylated human cad antigenic determinant CAS No. 110101-22-9

Desialylated human cad antigenic determinant

Cat. No.: B009274
CAS No.: 110101-22-9
M. Wt: 586.5 g/mol
InChI Key: ASGUPKXCDOJNJC-IHQAUTJNSA-N
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Description

The desialylated human Cad antigenic determinant is a trisaccharide structure with the chemical formula C₂₂H₃₈N₂O₁₆ and a molecular weight of 586.54 g/mol . Its systematic IUPAC name is O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-(1→4)-O-β-D-galactopyranosyl-(1→3)-2-acetamido-2-deoxy-D-galactopyranose, and it is identified by CAS number 110101-22-9 .

Properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N2O16/c1-7(29)23-9(3-25)19(39-22-18(36)17(35)15(33)12(6-28)38-22)20(10(31)4-26)40-21-13(24-8(2)30)16(34)14(32)11(5-27)37-21/h3,9-22,26-28,31-36H,4-6H2,1-2H3,(H,23,29)(H,24,30)/t9-,10+,11+,12+,13+,14-,15-,16+,17-,18+,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGUPKXCDOJNJC-IHQAUTJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N2O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149143
Record name Desialylated human cad antigenic determinant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110101-22-9
Record name Desialylated human cad antigenic determinant
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110101229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desialylated human cad antigenic determinant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Protection and Condensation

The synthesis begins with the strategic protection of hydroxyl groups to ensure regioselective glycosylation. As detailed in foundational work, 1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose serves as the starting galactose donor. This compound undergoes condensation with benzyl 2-azido-4,6-di-O-benzyl-2-deoxy-β-D-galactopyranoside in the presence of trimethylsilyl triflate , a potent Lewis acid catalyst that promotes β-glycosidic bond formation. This step yields benzyl 2-azido-4,6-di-O-benzyl-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-β-D-galactopyranoside with a 76% yield.

Key considerations:

  • Trimethylsilyl triflate enhances reaction efficiency by stabilizing oxocarbenium intermediates.

  • Benzyl and acetyl groups shield reactive hydroxyls, preventing undesired side reactions.

Sequential Glycosylation and Azido Group Manipulation

The intermediate undergoes a second glycosylation with 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl bromide , facilitated by silver silicate on alumina and molecular sieve 4 Å . This step achieves a 61% yield of the trisaccharide derivative, benzyl 2-azido-4,6-di-O-benzyl-2-deoxy-3-O-(2,6-di-O-benzyl-β-D-galactopyranosyl)-β-D-galactopyranoside . The azido groups (-N3) at C2 positions are pivotal for subsequent transformations:

  • Reduction : Sodium borohydride (NaBH4) converts azides to amines.

  • N-Acetylation : Treatment with acetic anhydride introduces acetamido groups.

  • O-Deacetylation : Alkaline hydrolysis (e.g., NaOH/MeOH) removes acetyl protections.

  • Catalytic Hydrogenolysis : Palladium-catalyzed hydrogenation cleaves benzyl ethers, yielding the final desialylated product.

Analytical Validation of Synthesis

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Recent advancements in glycosylation monitoring highlight the utility of HPAEC-PAD for validating synthetic products. This technique resolves neutral and acidic monosaccharides with high sensitivity, detecting minor deviations in glycosylation patterns (e.g., incomplete deprotection or residual sialic acid). For the Cad determinant, HPAEC-PAD confirms the absence of sialic acid and quantifies galactose and N-acetylgalactosamine residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra provide definitive proof of structural integrity. Key signals include:

  • Anomeric protons : δ 4.5–5.5 ppm for β-linked galactopyranosides.

  • Acetamido groups : δ 2.0 ppm (singlet, -NHCOCH3).

  • Absence of sialic acid resonances (typically δ 1.7–2.3 ppm for N-acetylneuraminic acid).

Comparative Analysis of Synthetic Strategies

ParameterChemical SynthesisEnzymatic Desialylation
Yield 61–76% (per glycosylation step)Variable (substrate-dependent)
Stereoselectivity High (β-configuration enforced)Moderate (enzyme specificity)
Time Efficiency Multi-step (days)Single-step (hours)
Scalability Challenging due to protectionsFeasible for large batches

Key Findings :

  • Chemical synthesis offers precise control over glycosidic linkages but requires extensive protecting group management.

  • Enzymatic methods (e.g., neuraminidase treatment) are underutilized for the Cad determinant but show promise for mild, scalable desialylation.

Challenges and Optimizations

Protecting Group Strategy

The choice of benzyl (Bn) and acetyl (Ac) groups balances stability and reactivity:

  • Benzyl ethers : Stable under acidic conditions but cleaved via hydrogenolysis.

  • Acetyl esters : Easily removed by base but may undergo migration if improperly handled.

Catalytic Hydrogenolysis

Palladium on carbon (Pd/C) is preferred for debenzylation, though over-hydrogenation risks reducing acetamido groups. Optimal conditions (e.g., 40 psi H2, 25°C) minimize side reactions .

Scientific Research Applications

Immunological Applications

a. Tumor Markers
Desialylated cad antigens are recognized for their role as tumor markers, particularly in gastric and pancreatic cancers. Research has identified various internally sialylated carbohydrate tumor marker candidates, including Sd a/CAD antigens. Focused glycomic analyses have revealed that certain desialylated glycan structures correlate with elevated levels in cancer patients, suggesting their potential as biomarkers for early diagnosis and monitoring of cancer progression .

b. Clearance of Dying Cells
Desialylation facilitates the clearance of apoptotic cells by macrophages, enhancing immune response efficiency. Catalytically active antibodies with sialidase activity have been shown to promote the desialylation of dying cells, which aids their recognition and uptake by macrophages . This mechanism is crucial for maintaining tissue homeostasis and preventing autoimmune responses.

Cancer Research

a. Glycomic Profiling
The desialylated cad antigenic determinant serves as a model compound for studying glycosylation patterns in cancer cells. By analyzing the glycan profiles of various cancer types, researchers can identify unique sialylation patterns that may serve as diagnostic indicators . The application of high-performance liquid chromatography (HPLC) has proven effective in profiling these glycans, leading to the identification of 17 candidate markers associated with different cancers .

b. Therapeutic Development
Understanding the role of desialylated cad antigens in tumor biology can inform therapeutic strategies. For instance, targeting the pathways involved in desialylation may provide novel approaches to enhance the efficacy of existing cancer therapies or develop new treatments aimed at specific tumor types .

Metabolic Studies

a. Lipid Metabolism
Desialylation has been linked to alterations in lipid metabolism, particularly concerning apolipoproteins like APOB100. Studies indicate that the removal of sialic acid from lipoproteins can influence their interaction with cellular receptors and impact cholesterol accumulation in vascular tissues . This relationship underscores the potential of dCad in understanding metabolic disorders such as atherosclerosis.

b. Atherosclerosis Research
Animal models deficient in specific sialidases have demonstrated that desialylation contributes to atherogenesis by enhancing LDL uptake by arterial cells through lectin receptors like Asgr1. These findings highlight the importance of dCad in elucidating mechanisms underlying cardiovascular diseases and developing targeted interventions .

Case Studies and Findings

Study Focus Findings
Tanaka-Okamoto et al., 2016Tumor markersIdentified Sd a/CAD antigens as elevated in cancer patients' sera; potential for diagnostic use .
Mel’nichenko et al., 2005AtherosclerosisDesialylation increased LDL's atherogenic potential; implications for cardiovascular disease management .
PMC10712282Lipid metabolismDemonstrated how desialylation alters lipoprotein interactions and cholesterol dynamics .

Mechanism of Action

The desialylated human cad antigenic determinant exerts its effects by interacting with specific receptors and proteins on the surface of cells. The removal of sialic acid residues alters the binding affinity and specificity of the glycoprotein, affecting cell signaling pathways and immune responses. The molecular targets and pathways involved include lectins, selectins, and other carbohydrate-binding proteins that recognize the modified glycan structure.

Comparison with Similar Compounds

Research Implications and Limitations

  • Therapeutic Potential: Desialylated Cad antigen could be used in blood group typing or antibody production, while desialylated bLF N-glycans may offer anti-inflammatory therapies .
  • This suggests context-dependent effects of sialic acid removal.

Biological Activity

The desialylated human cad antigenic determinant is a modified glycoprotein that plays a significant role in various biological processes, particularly in cell-cell interactions and immune responses. This article delves into its biological activity, mechanisms of action, and implications in health and disease, specifically focusing on cardiovascular diseases and atherosclerosis.

Overview of Desialylation

Desialylation refers to the enzymatic removal of sialic acid residues from glycoproteins, which alters their biological properties. The this compound is derived from the human cad antigenic determinant, a glycoprotein involved in immune regulation and cellular communication. The process of desialylation can significantly affect the compound's interaction with cell surface receptors and its subsequent biological functions.

The biological activity of the this compound is primarily mediated through its interaction with specific receptors on cell surfaces. The removal of sialic acid residues enhances the binding affinity of the glycoprotein to various lectins and receptors, influencing several signaling pathways. Key mechanisms include:

  • Enhanced Cell Adhesion : Desialylated forms exhibit increased binding to selectins and asialoglycoprotein receptors (ASGPR), facilitating cell adhesion processes crucial for inflammation and immune response.
  • Altered Immune Responses : The desialylated determinant can modify the immunogenicity of antigens, potentially leading to altered T-cell responses and cytokine production .
  • Increased Oxidative Modification : Desialylated lipoproteins, such as low-density lipoprotein (LDL), are more prone to oxidative modifications, contributing to atherogenic processes .

Atherosclerosis

Research indicates that desialylation is a critical factor in the development of atherosclerosis. The following points summarize key findings:

  • Desialylated LDL : Studies have shown that desialylated LDL has a higher propensity for oxidation and accumulation within arterial walls compared to native LDL. This accumulation is linked to increased cholesterol uptake by smooth muscle cells, promoting plaque formation .
  • Sialidase Activity : Elevated sialidase activity has been observed in conditions like coronary artery disease (CAD), leading to increased desialylation of LDL particles. This process is associated with enhanced atherogenic potential .
  • Animal Models : Genetic models deficient in sialidases exhibit reduced atherosclerotic lesions, highlighting the role of desialylation in cardiovascular pathology .

Study 1: Desialylation in CAD Patients

A study assessed the levels of sialic acid on LDL particles from CAD patients compared to healthy controls. Results indicated that CAD patients had significantly lower sialic acid content on LDL, correlating with higher levels of oxidized LDL and increased inflammatory markers. This suggests that desialylation may serve as a biomarker for cardiovascular risk assessment .

Study 2: Therapeutic Targeting of Sialidases

Another investigation explored therapeutic strategies targeting sialidase activity in mouse models of atherosclerosis. Inhibition of sialidases led to decreased levels of desialylated LDL and reduced plaque formation, indicating that modulating glycan structures could be a viable approach for preventing cardiovascular diseases .

Data Table: Comparison of Biological Activities

Property Sialylated Cad Determinant Desialylated Cad Determinant
Binding AffinityHigherLower
Immune Response ModulationInhibitoryStimulating
Oxidative Modification SusceptibilityLowHigh
Cell Adhesion CharacteristicsReducedEnhanced

Q & A

Q. How should researchers present complex data on antigenic determinants in publications?

  • Answer: Use heatmaps to visualize epitope-antibody binding patterns and structural models to highlight conformational changes . Raw datasets (e.g., mass spectrometry profiles) should be deposited in public repositories (e.g., PRIDE). Adhere to FAIR principles for data sharing and cite ethical guidelines for human/animal studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Desialylated human cad antigenic determinant
Reactant of Route 2
Desialylated human cad antigenic determinant

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